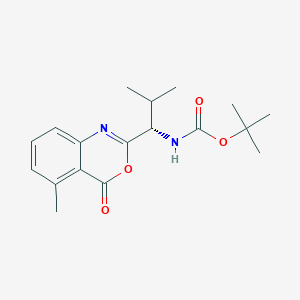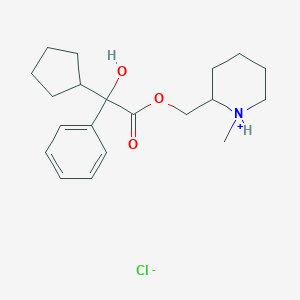
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester, hydrochloride, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It is a potent analgesic drug that has been used in scientific research to study the mechanism of action of opioids and to develop new opioid drugs.
Mécanisme D'action
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride acts as an agonist at the mu-opioid receptor, which is the primary target of opioid drugs. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This produces a feeling of euphoria and pain relief.
Biochemical and physiological effects
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride produces a range of biochemical and physiological effects in the body. It is a potent analgesic drug that is effective in relieving pain. It also produces a feeling of euphoria and can lead to addiction and dependence. Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride can cause respiratory depression, which can be fatal in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride has several advantages for use in lab experiments. It is a potent analgesic drug that is effective in relieving pain, making it a useful tool for studying pain pathways in the body. It is also a selective mu-opioid receptor agonist, which makes it a useful tool for studying the mechanism of action of opioids.
However, there are also limitations to the use of Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride in lab experiments. It is a potent drug that can cause addiction and dependence, which can be a problem in animal studies. It can also cause respiratory depression, which can be fatal in high doses.
Orientations Futures
There are several future directions for research on Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride. One area of research is the development of new opioid drugs that are more effective and less addictive than current drugs. Another area of research is the development of new pain relief therapies that target different pathways in the body. Finally, there is a need for more research on the long-term effects of Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride use, including its potential for addiction and dependence.
Méthodes De Synthèse
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride is synthesized by the reaction of cyclopentyl bromide with 4-methoxybenzyl magnesium bromide, followed by the reaction of the resulting cyclopentylmagnesium bromide with N-methylpiperidin-2-one. The resulting product is then treated with hydrochloric acid to give Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride hydrochloride.
Applications De Recherche Scientifique
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride has been used in scientific research to study the mechanism of action of opioids and to develop new opioid drugs. It has been found to be a potent analgesic drug that is effective in relieving pain. Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride has also been used in animal studies to investigate the effects of opioids on behavior and physiology.
Propriétés
Numéro CAS |
101710-85-4 |
|---|---|
Nom du produit |
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-2-piperidinyl)methyl ester,hydrochloride |
Formule moléculaire |
C20H30ClNO3 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
(1-methylpiperidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-8-7-13-18(21)15-24-19(22)20(23,17-11-5-6-12-17)16-9-3-2-4-10-16;/h2-4,9-10,17-18,23H,5-8,11-15H2,1H3;1H |
Clé InChI |
NCLMRAWSZYENDH-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl |
SMILES canonique |
C[NH+]1CCCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Synonymes |
(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-2-yl)methyl 2-cyclopentyl-2-hy droxy-2-phenyl-acetate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



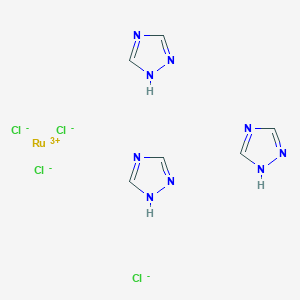
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)

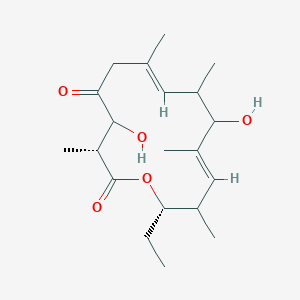
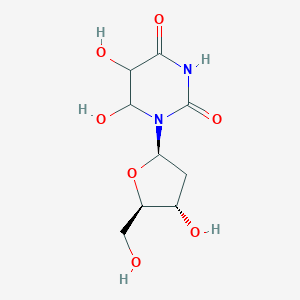
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)
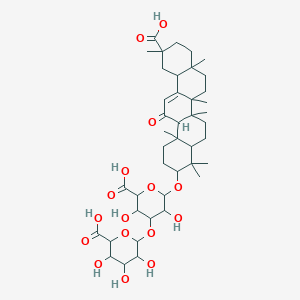
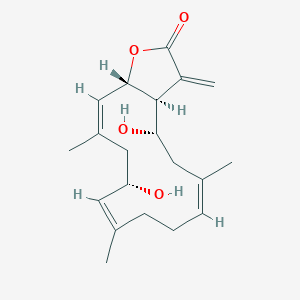
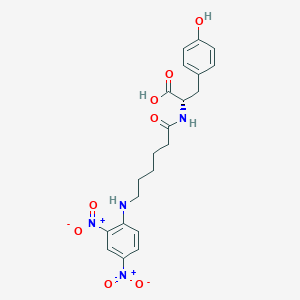
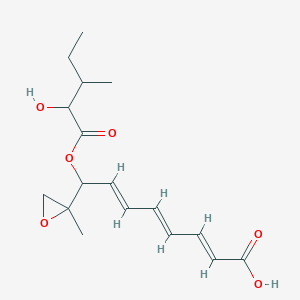
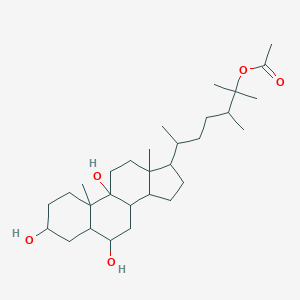

![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
